1H-Imidazolediacetic acid, 4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-, disodium salt
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Overview
Description
1H-Imidazolediacetic acid, 4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-, disodium salt is a complex organic compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazolediacetic acid, 4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-, disodium salt typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, followed by cyclization with an appropriate aldehyde or ketone.
Introduction of the Diacetic Acid Moiety: The diacetic acid group is introduced through a reaction with chloroacetic acid under basic conditions.
Addition of the Hydroxyethyl Group: The hydroxyethyl group is added via a nucleophilic substitution reaction using ethylene oxide.
Attachment of the Nonyl Chain: The nonyl chain is introduced through an alkylation reaction using nonyl bromide.
Formation of the Disodium Salt: The final step involves neutralizing the compound with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure efficient mixing and reaction control.
Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazolediacetic acid, 4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyethyl group or the nonyl chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ethylene oxide for hydroxyethyl group substitution, nonyl bromide for nonyl chain substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1H-Imidazolediacetic acid, 4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-, disodium salt has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Imidazolediacetic acid, 4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-, disodium salt involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, inhibiting their activity.
Pathways Involved: It may modulate biochemical pathways related to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1H-Imidazoledipropanoic acid, 4,5-dihydro-1-(2-hydroxyethyl)-, 2-norcoco alkyl derivs., disodium salts .
- 2-(4-substituted phenyl)-1-substituted-4, 5-diphenyl-1H-imidazole .
Uniqueness
1H-Imidazolediacetic acid, 4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-, disodium salt is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications
Properties
CAS No. |
69929-09-5 |
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Molecular Formula |
C18H30N2Na2O5 |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
disodium;2-[2-(2-nonoxy-2-oxoethyl)-1-(2-oxidoethyl)-4,5-dihydroimidazol-4-yl]acetate |
InChI |
InChI=1S/C18H31N2O5.2Na/c1-2-3-4-5-6-7-8-11-25-18(24)13-16-19-15(12-17(22)23)14-20(16)9-10-21;;/h15H,2-14H2,1H3,(H,22,23);;/q-1;2*+1/p-1 |
InChI Key |
OZHOYRIBPIRXFG-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCOC(=O)CC1=NC(CN1CC[O-])CC(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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